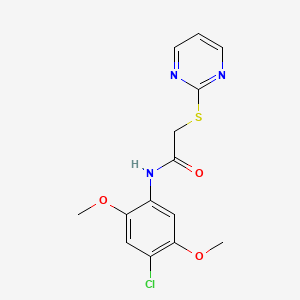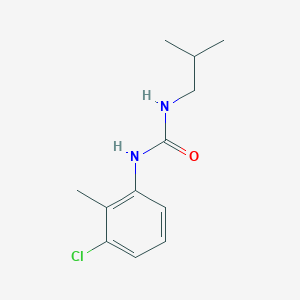![molecular formula C19H26N4O2 B5266467 1-[(3-isobutylisoxazol-5-yl)carbonyl]-4-(3-methylpyridin-4-yl)-1,4-diazepane](/img/structure/B5266467.png)
1-[(3-isobutylisoxazol-5-yl)carbonyl]-4-(3-methylpyridin-4-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-isobutylisoxazol-5-yl)carbonyl]-4-(3-methylpyridin-4-yl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. This compound has gained significant attention in the scientific community due to its potential applications in research. In
Mechanism of Action
The mechanism of action of 1-[(3-isobutylisoxazol-5-yl)carbonyl]-4-(3-methylpyridin-4-yl)-1,4-diazepane is not fully understood. However, it is believed to act on the GABA-A receptors in the brain, which are responsible for regulating the activity of neurotransmitters. By binding to these receptors, this compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its effects on the central nervous system. It has been shown to reduce anxiety and induce sedation in animal models. Additionally, it has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 1-[(3-isobutylisoxazol-5-yl)carbonyl]-4-(3-methylpyridin-4-yl)-1,4-diazepane in lab experiments is its anxiolytic and sedative effects. This makes it a useful tool for studying the effects of anxiety and stress on behavior and physiology. However, one of the limitations of this compound is its potential for abuse and addiction, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research involving 1-[(3-isobutylisoxazol-5-yl)carbonyl]-4-(3-methylpyridin-4-yl)-1,4-diazepane. One potential direction is the development of new drugs based on this compound for the treatment of anxiety and sleep disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, there is a need for more research on the potential applications of this compound in the treatment of epilepsy and other neurological disorders.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its anxiolytic and sedative effects make it a useful tool for studying the effects of anxiety and stress on behavior and physiology. However, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 1-[(3-isobutylisoxazol-5-yl)carbonyl]-4-(3-methylpyridin-4-yl)-1,4-diazepane is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 3-methyl-4-pyridinecarboxaldehyde, isobutyl isoxazole-5-carboxylate, and 1,4-diaminobutane in the presence of a suitable solvent and catalyst.
Scientific Research Applications
1-[(3-isobutylisoxazol-5-yl)carbonyl]-4-(3-methylpyridin-4-yl)-1,4-diazepane has potential applications in various fields of scientific research. One of the primary applications of this compound is in the study of central nervous system disorders. It has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and sleep disorders.
Properties
IUPAC Name |
[3-(2-methylpropyl)-1,2-oxazol-5-yl]-[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-14(2)11-16-12-18(25-21-16)19(24)23-8-4-7-22(9-10-23)17-5-6-20-13-15(17)3/h5-6,12-14H,4,7-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGMMYGZSLIQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)N2CCCN(CC2)C(=O)C3=CC(=NO3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-chloro-6-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5266396.png)
![3-[5-(2-nitrophenyl)-2-furyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5266397.png)
![1-methyl-1'-[4-(1H-pyrazol-5-yl)phenyl]-1H,1'H-2,2'-biimidazole](/img/structure/B5266401.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5266404.png)
![methyl 2-({2-cyano-3-[4-(methoxycarbonyl)phenyl]acryloyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5266410.png)
![[2-(2-allyl-4-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5266412.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5266427.png)

![N-(2-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5266431.png)
![2-ethyl-5-imino-6-(3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5266433.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5266436.png)
![1-[3-(difluoromethoxy)phenyl]-3-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}-2-propen-1-one](/img/structure/B5266440.png)

![1-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5266452.png)
